An In-depth Technical Guide to 5,6-Dibromohexahydro-2-benzofuran-1,3-dione
An In-depth Technical Guide to 5,6-Dibromohexahydro-2-benzofuran-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione is scarce in publicly available scientific literature. This guide has been compiled by leveraging established chemical principles and data from structurally related compounds to provide a comprehensive technical overview.
Introduction
5,6-Dibromohexahydro-2-benzofuran-1,3-dione is a halogenated derivative of hexahydro-2-benzofuran-1,3-dione, also known as hexahydrophthalic anhydride. The introduction of bromine atoms into the cyclohexane ring significantly alters the molecule's physicochemical properties, including its lipophilicity, reactivity, and metabolic stability. Halogenated organic compounds are of significant interest in medicinal chemistry and drug development due to their potential to enhance biological activity and modulate pharmacokinetic profiles. Benzofuran derivatives, a core structure in many natural and synthetic bioactive molecules, have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1] The presence of bromine atoms, in particular, can lead to enhanced potency in some biological targets.[2] This guide provides a detailed examination of the chemical properties, synthesis, and potential biological significance of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione.
Chemical and Physical Properties
The fundamental properties of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione are summarized in the table below. These values are based on database entries and computational predictions.[3][4][5]
| Property | Value | Reference |
| CAS Number | 23893-84-7 | [3][4][5] |
| Molecular Formula | C₈H₈Br₂O₃ | [3][4][5] |
| Molecular Weight | 311.96 g/mol | [3][5] |
| Appearance | Predicted to be a white to off-white solid. | |
| Boiling Point | 408.4 °C at 760 mmHg (Predicted) | [3] |
| Density | 2.032 g/cm³ (Predicted) | [3] |
| Flash Point | 200.8 °C (Predicted) | [3] |
| Solubility | Expected to be soluble in organic solvents. |
Synonyms: 4,5-Dibromohexahydrophthalic anhydride, 5,6-dibromo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione, 4,5-dibromo-1,2-cyclohexanedicarboxylic anhydride.[3][4]
Synthesis and Experimental Protocols
A plausible and common synthetic route to 5,6-Dibromohexahydro-2-benzofuran-1,3-dione involves the direct bromination of the corresponding unsaturated precursor, cis-4-cyclohexene-1,2-dicarboxylic anhydride. This reaction is a classic example of electrophilic addition of a halogen to an alkene.
Caption: Synthetic pathway for 5,6-Dibromohexahydro-2-benzofuran-1,3-dione.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for the bromination of alkenes.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or hexane/ethyl acetate mixture)
Procedure:
-
Dissolve a known quantity of cis-4-cyclohexene-1,2-dicarboxylic anhydride in an appropriate volume of the inert solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same inert solvent, to the stirred solution using a dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete conversion.
-
Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system to yield the pure 5,6-Dibromohexahydro-2-benzofuran-1,3-dione.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methine protons adjacent to the bromine atoms (CH-Br) would be expected to appear at a downfield chemical shift (typically in the range of 4.0-5.0 ppm) compared to the unsubstituted analog. The protons on the carbons of the anhydride ring would also exhibit characteristic signals. Coupling patterns would be complex due to the stereochemistry of the molecule. |
| ¹³C NMR | The carbon atoms bonded to the bromine atoms (C-Br) would show signals in the range of 40-60 ppm. The carbonyl carbons of the anhydride group would appear significantly downfield (around 170-180 ppm). |
| Infrared (IR) | Strong characteristic absorption bands for the anhydride functional group would be observed, typically two distinct C=O stretching peaks in the region of 1750-1850 cm⁻¹. A C-O-C stretching band would also be present. The C-Br stretching vibrations would appear in the fingerprint region (typically below 800 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio), resulting in three peaks for the molecular ion cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1. |
Potential Biological Activity and Applications in Drug Development
Direct biological studies on 5,6-Dibromohexahydro-2-benzofuran-1,3-dione have not been reported. However, based on the known activities of related compounds, several potential applications can be postulated.
The benzofuran scaffold is a common motif in a multitude of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][6] The introduction of halogens, particularly bromine, into organic molecules is a well-established strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.[2]
Potential as an Anticancer Agent
Many halogenated heterocyclic compounds exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Hypothetical mechanism of anticancer activity.
Potential as an Antimicrobial Agent
The structural features of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione suggest it could possess antimicrobial properties. Halogenated compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA replication.
Conclusion
5,6-Dibromohexahydro-2-benzofuran-1,3-dione is a halogenated cyclic anhydride with potential for further investigation in the fields of medicinal chemistry and materials science. While direct experimental data is limited, its synthesis is feasible through established chemical reactions. The predicted spectroscopic and physicochemical properties provide a foundation for its identification and characterization. Based on the known biological activities of the benzofuran scaffold and halogenated compounds, it is a candidate for screening in anticancer and antimicrobial assays. Further research is warranted to synthesize this compound, confirm its properties, and explore its potential therapeutic applications.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. sas.upenn.edu [sas.upenn.edu]
- 3. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jasco-global.com [jasco-global.com]
- 6. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
